(2E)-3-{4-Methoxy-3-[(4-methylpiperidin-1-yl)methyl]phenyl}acrylic acid is a synthetic compound that acts as a bradykinin B1 receptor antagonist. [] Bradykinin receptors are involved in pain, inflammation, and cardiovascular regulation. While its specific source within the provided literature is unclear, it falls under the classification of non-peptide antagonists, meaning it does not share structural similarities with naturally occurring peptides. Scientific research utilizes (2E)-3-{4-Methoxy-3-[(4-methylpiperidin-1-yl)methyl]phenyl}acrylic acid as a tool to investigate the role of the bradykinin B1 receptor in various physiological and pathological processes.
(2E)-3-{4-Methoxy-3-[(4-methylpiperidin-1-yl)-methyl]phenyl}acrylic acid is a synthetic compound that belongs to the class of acrylic acids. This compound features a methoxy group and a piperidine moiety, which contribute to its potential biological activity. The structural complexity of this molecule suggests possible applications in medicinal chemistry, particularly in the development of pharmaceuticals.
This compound is classified under the category of acrylic acids and derivatives. Its unique structure allows it to interact with biological systems, making it of interest for further pharmacological studies.
The synthesis of (2E)-3-{4-Methoxy-3-[(4-methylpiperidin-1-yl)-methyl]phenyl}acrylic acid can be achieved through several methods, primarily involving the reaction of appropriate precursor compounds. Common synthetic routes include:
The reaction conditions typically involve specific solvents and temperatures that facilitate the formation of the desired product while minimizing side reactions. The use of protecting groups may also be necessary to ensure selectivity during synthesis.
The molecular formula is , with a molecular weight of approximately 278.36 g/mol. The compound features multiple functional groups, including methoxy, piperidine, and an acrylic double bond.
(2E)-3-{4-Methoxy-3-[(4-methylpiperidin-1-yl)-methyl]phenyl}acrylic acid can undergo various chemical reactions typical for acrylic acids:
The reactivity of this compound is influenced by the electron-donating methoxy group and the steric effects introduced by the piperidine ring, which can alter reaction pathways and rates.
The mechanism of action for (2E)-3-{4-Methoxy-3-[(4-methylpiperidin-1-yl)-methyl]phenyl}acrylic acid may involve interactions with specific biological targets such as enzymes or receptors. The presence of the piperidine moiety suggests potential interactions with neurotransmitter systems or other signaling pathways.
Research into similar compounds indicates that modifications in structure can lead to significant changes in biological activity, suggesting that this compound may exhibit unique pharmacological properties.
Relevant analyses indicate that variations in temperature and pH can affect solubility and stability, which are crucial for storage and application purposes.
(2E)-3-{4-Methoxy-3-[(4-methylpiperidin-1-yl)-methyl]phenyl}acrylic acid has potential applications in:
Retrosynthetic deconstruction of (2E)-3-{4-Methoxy-3-[(4-methylpiperidin-1-yl)-methyl]phenyl}acrylic acid reveals three strategic disconnections: (1) the α,β-unsaturated carboxylic acid via Wittig or Knoevenagel condensation; (2) the methoxyaryl fragment through catalytic coupling or electrophilic aromatic substitution; and (3) the N-methylpiperidinylmethyl moiety via reductive amination or nucleophilic alkylation. The core 4-methoxy-3-formylphenyl intermediate serves as the convergence point, allowing orthogonal introduction of the piperidine and acrylic acid units. This approach minimizes steric interference during fragment assembly and prioritizes early installation of the methoxy group to avoid demethylation during subsequent reactions [2] [6]. Key synthons include 4-methylpiperidine, methyl 4-hydroxy-3-carboxybenzoate (for methoxyaryl scaffold), and diethyl 2-(phosphono)acetate (for acrylate formation).
Introduction of the 4-methylpiperidinylmethyl group employs two predominant methods:
Table 1: Piperidine-Alkylation Method Comparison
Method | Catalyst/Conditions | Yield Range | Key Advantage |
---|---|---|---|
Reductive Amination | NaBH₃CN, AcOH, DCM/MeOH | 65–85% | Regioselective, mild conditions |
Mitsunobu Reaction | PPh₃, DIAD, THF | 75–90% | No pre-activation required |
Nucleophilic Displacement | K₂CO₃, 4-methylpiperidine, DMF | 60–75% | Scalable with inexpensive reagents |
Microwave-assisted reductive amination (100°C, 20 min) enhances throughput by reducing reaction times 5-fold compared to conventional methods [6].
The (E)-acrylic acid configuration is achieved through:
Additives like p-TsOH (0.5 eq.) enhance E-selectivity to >99.5% by catalyzing iminium intermediate formation in Knoevenagel reactions, as confirmed by in situ FTIR monitoring [2].
Installation of the methoxy group employs catalytic C–O bond formation:
Table 2: Catalytic Methoxylation Performance
Catalytic System | Base/Solvent | Temperature | Yield | Byproducts |
---|---|---|---|---|
Pd(OAc)₂/XPhos (2 mol%) | K₃PO₄, toluene | 100°C | 90–92% | <0.5% dehalogenated arene |
CuI/phenanthroline (5 mol%) | Cs₂CO₃, DMAc | 120°C | 85–88% | 3–5% ester |
NiCl₂(PCy₃)₂ (3 mol%) | KOtBu, dioxane | 80°C | 78–82% | 8% reduced arene |
NiCl₂(PCy₃)₂ offers a lower-cost alternative but suffers from aryl reduction side reactions. All systems tolerate the piperidinylmethyl group when protected as N-Boc derivatives [5] [7].
Critical purification challenges include:
Solvent selection dramatically impacts scalability: replacing DMF with 2-MeTHF in Knoevenagel reactions improves phase separation during workup and reduces emulsion formation. Continuous flow hydrogenation (10 bar H₂, 50°C) of nitro intermediates enhances reproducibility compared to batch processing, with throughput exceeding 1 kg/day in optimized systems [2] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7